Physicochemical Properties
Physicochemical Properties
SC-41930 is the chemical compound 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid. It is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, also showing activity as a 12-hydroxyeicosatetraenoic acid (12-HETE) receptor antagonist.[1][2] Its anti-inflammatory properties have been investigated in various preclinical models, suggesting potential therapeutic applications in inflammatory conditions such as colitis, psoriasis, and otitis media.[3][4][5]
| Property | Value |
| Chemical Formula | C31H40O7 |
| Molar Mass | 524.6 g/mol |
| IUPAC Name | 7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid |
| Synonyms | SC-41930 |
Pharmacology
SC-41930 exerts its anti-inflammatory effects primarily through the competitive antagonism of the LTB4 receptor, a G protein-coupled receptor (GPCR) highly expressed on the surface of leukocytes.[1] By blocking the binding of LTB4, a potent chemoattractant, SC-41930 inhibits the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[1] Evidence suggests that SC-41930 may attenuate a G protein-mediated signal transduction pathway.[6]
Furthermore, SC-41930 has been shown to be an antagonist of the 12-HETE receptor, another important mediator of inflammation.[2] This dual antagonism may contribute to its overall anti-inflammatory profile.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for SC-41930.
Table 1: In Vitro Inhibitory Activity of SC-41930
| Target/Process | System | Stimulus | IC50 Value | Reference |
| Superoxide (B77818) Generation | Human Neutrophils | f-Met-Leu-Phe | 4 µM | [6] |
| Superoxide Generation | Human Neutrophils | C5a | ~12 µM | [6] |
| LTB4 Production | Human Polymorphonuclear Leukocytes (PMNs) | A23187 | 5.3 µM | [6] |
| LTB4 Production | HL-60 Cells | A23187 | 2.1 µM | [6] |
| Prostaglandin (B15479496) E2 Production | HL-60 Cells | A23187 | 2.9 µM | [6] |
| Human Synovial Phospholipase A2 | - | - | 72 µM | [6] |
| 5-Hydroxy-eicosatetranoic acid (5-HETE) Production | Human PMNs | A23187 | 8.5 µM | [6] |
| Leukotriene A4 Hydrolase | Rat Peritoneal Cells | - | 20 µM | [6] |
Table 2: Receptor Binding and In Vivo Efficacy of SC-41930
| Parameter | Model System | Value | Reference |
| Ki (12(S)-HETE binding) | Human Epidermal Cell Line (SCL-II) | 480 nM | [2] |
| ED50 (inhibition of 12(R)-HETE-induced neutrophil infiltration) | Cavine Dermis | 13.5 mg/kg (intragastric) | [4] |
Experimental Protocols
Inhibition of Superoxide Generation
Human neutrophils are isolated and stimulated with either f-Met-Leu-Phe or C5a in the presence of varying concentrations of SC-41930. Superoxide production is measured using a suitable assay, such as the superoxide dismutase-inhibitable reduction of ferricytochrome c. The IC50 value is calculated from the dose-response curve.
Inhibition of LTB4 and Prostaglandin E2 Production
Human polymorphonuclear leukocytes (PMNs) or HL-60 cells are pre-incubated with SC-41930 before being stimulated with the calcium ionophore A23187. The cell supernatants are then collected, and the levels of LTB4 and prostaglandin E2 are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Enzyme Inhibition Assays (Phospholipase A2, Leukotriene A4 Hydrolase)
The inhibitory activity of SC-41930 on purified or cell-derived enzymes is assessed using specific enzymatic assays. For phospholipase A2, a common method involves measuring the release of a fluorescently labeled fatty acid from a phospholipid substrate. For leukotriene A4 hydrolase, the conversion of LTA4 to LTB4 is monitored, typically by HPLC or LC-MS/MS.
12(S)-HETE Binding Assay
Membranes from a human epidermal cell line (SCL-II) are incubated with radiolabeled 12(S)-HETE and varying concentrations of SC-41930. The amount of bound radioligand is measured after separating the bound from the free ligand, and the Ki value is determined using competitive binding analysis.
Inhibition of Neutrophil Infiltration in Vivo
12(R)-HETE is injected intradermally into the skin of guinea pigs to induce neutrophil infiltration. SC-41930 is administered intragastrically prior to the 12(R)-HETE challenge. After a set period, skin biopsies are taken, and the extent of neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), a neutrophil-specific enzyme. The ED50 value is calculated from the dose-response relationship.
Signaling Pathways
SC-41930's primary mechanism of action is the blockade of LTB4 signaling through its receptor, BLT1. It also interferes with 12-HETE signaling.
Caption: LTB4 Signaling Pathway and Inhibition by SC-41930.
Caption: 12-HETE Signaling Pathway and Inhibition by SC-41930.
Synthesis
The synthesis of SC-41930 is a multi-step process. A key intermediate, 7-hydroxy-8-propyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is prepared first. This is then alkylated with 3-(4-acetyl-3-methoxy-2-propylphenoxy)propyl bromide to yield the final product. The detailed synthetic route involves several protection and deprotection steps and utilizes standard organic chemistry reactions.
Caption: General Synthetic Workflow for SC-41930.
References
- 1. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 4. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Multiple actions of the leukotriene B4 receptor antagonist SC-41930 - PubMed [pubmed.ncbi.nlm.nih.gov]
